Decamethyltetrasiloxane

Description

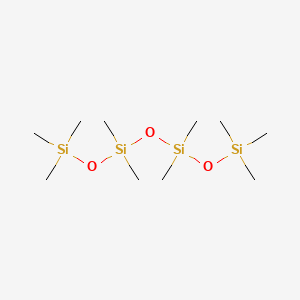

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H30O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCGDEUVHLPRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044551 | |

| Record name | Decamethyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decamethyltetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.37 [mmHg] | |

| Record name | Decamethyltetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-62-8 | |

| Record name | Decamethyltetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decamethyltetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decamethyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decamethyltetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECAMETHYLTETRASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C23WAL597T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Preparation of Decamethyltetrasiloxane: A Comprehensive Technical Guide

Introduction

Decamethyltetrasiloxane (MD₂M), a linear siloxane oligomer, serves as a crucial component and intermediate in the synthesis of a wide array of silicone-based materials.[1][2][3] Its well-defined structure and specific physical properties, such as low volatility and high thermal stability, make it an invaluable building block in the production of silicone fluids, elastomers, and resins.[1][4] This guide provides an in-depth exploration of the primary synthetic routes to this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of these methods, offering not just procedural steps but also the scientific rationale behind them, ensuring a thorough and practical understanding of its synthesis and preparation.

Core Synthetic Methodologies

The industrial and laboratory-scale production of this compound is predominantly achieved through two principal pathways: the hydrolysis of dimethyldichlorosilane and the ring-opening polymerization of cyclic siloxanes. A third, related method involves the equilibration of existing siloxane mixtures. Each of these methods offers distinct advantages and is chosen based on the desired purity, scale, and end-application of the final product.

Hydrolysis of Dimethyldichlorosilane

The hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂) is a cornerstone of the silicone industry, yielding a mixture of linear and cyclic polysiloxanes from which this compound can be isolated.[5][6][7] This process is fundamentally a two-step reaction: hydrolysis followed by condensation.

Mechanism and Rationale:

The initial step involves the rapid reaction of dimethyldichlorosilane with water to form dimethylsilanediol ((CH₃)₂Si(OH)₂) and hydrochloric acid (HCl).[5]

(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl [5]

The generated dimethylsilanediol is unstable and readily undergoes intermolecular condensation, catalyzed by the in-situ generated HCl, to form siloxane bonds (-Si-O-Si-).[5][7] This condensation can proceed to form both linear chains and cyclic oligomers.[7] The formation of this compound specifically requires the condensation of four dimethylsiloxane units, end-capped with trimethylsilyl groups. The chain length is controlled by the addition of a chain-terminating agent, typically trimethylchlorosilane ((CH₃)₃SiCl), which hydrolyzes to form trimethylsilanol and subsequently caps the growing polysiloxane chains.

To favor the formation of shorter linear siloxanes like this compound over high molecular weight polymers or cyclic compounds, the reaction conditions, particularly the stoichiometry of water and the presence of a chain-terminating agent, must be carefully controlled.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a general procedure for the hydrolysis of dimethyldichlorosilane to produce a mixture of linear siloxanes, from which this compound can be obtained.

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Trimethylchlorosilane ((CH₃)₃SiCl)

-

Diethyl ether (anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser. Place the flask in an ice bath to maintain a low temperature.

-

Initial Charge: Charge the flask with a mixture of dimethyldichlorosilane and trimethylchlorosilane in diethyl ether. The molar ratio of dimethyldichlorosilane to trimethylchlorosilane will influence the average chain length of the resulting linear siloxanes.

-

Hydrolysis: Slowly add deionized water to the stirred solution via the dropping funnel. The reaction is highly exothermic and produces HCl gas; therefore, the addition must be slow and the temperature controlled to below 10°C.

-

Reaction Completion: After the addition of water is complete, allow the mixture to stir for an additional hour at room temperature to ensure the completion of the hydrolysis and condensation reactions.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize the hydrochloric acid. Finally, wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

-

Purification: The resulting mixture of linear polysiloxanes is then purified by fractional distillation under reduced pressure to isolate this compound.[8][9]

Safety Precautions:

Dimethyldichlorosilane is a highly flammable, corrosive, and moisture-sensitive liquid. It reacts violently with water to produce toxic and corrosive hydrogen chloride gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Visualizing the Hydrolysis and Condensation Pathway

Caption: Hydrolysis of dimethyldichlorosilane followed by condensation.

Ring-Opening Polymerization (ROP) of Cyclic Siloxanes

Ring-opening polymerization is a versatile method for producing linear polysiloxanes with controlled molecular weights and narrow molecular weight distributions.[10] The most common monomer for this process is octamethylcyclotetrasiloxane (D₄).[11][12] The polymerization can be initiated by either anionic or cationic catalysts.

Mechanism and Rationale:

-

Anionic ROP: This is typically initiated by strong bases such as potassium hydroxide (KOH) or tetramethylammonium hydroxide. The initiator attacks a silicon atom in the D₄ ring, cleaving a siloxane bond and forming a silanolate active center. This active center then propagates by attacking other D₄ molecules, extending the polymer chain. The molecular weight can be controlled by the ratio of monomer to initiator and by the addition of a chain-terminating agent like trimethylsilanol.

-

Cationic ROP: This is initiated by strong acids, such as sulfuric acid or trifluoromethanesulfonic acid.[10] The acid protonates an oxygen atom in the D₄ ring, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by another monomer molecule. This process continues, leading to the formation of long-chain polysiloxanes.

To synthesize this compound via ROP, the reaction is not carried to high molecular weights. Instead, it is an "equilibration" reaction where a mixture of a cyclic siloxane (like D₄) and a chain-terminating agent (like hexamethyldisiloxane, MM) are reacted in the presence of a catalyst. The catalyst cleaves and reforms siloxane bonds in both the cyclic and linear species until a thermodynamic equilibrium is reached, resulting in a distribution of linear siloxanes of varying lengths.[13][14] By controlling the ratio of D₄ to MM, the product distribution can be shifted to favor the formation of this compound (MD₂M).

Experimental Protocol: Anionic Equilibration of D₄ and MM

Materials:

-

Octamethylcyclotetrasiloxane (D₄)

-

Hexamethyldisiloxane (MM)

-

Potassium hydroxide (KOH) or other suitable catalyst

-

Toluene (anhydrous)

-

Neutralizing agent (e.g., acetic acid)

Procedure:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), charge the calculated amounts of octamethylcyclotetrasiloxane (D₄) and hexamethyldisiloxane (MM). The molar ratio of MM to D₄ will determine the average degree of polymerization of the resulting linear siloxanes.

-

Catalyst Addition: Add a catalytic amount of potassium hydroxide. The amount of catalyst will affect the reaction rate.

-

Equilibration: Heat the mixture to the desired reaction temperature (typically 80-140°C) with vigorous stirring.[10] The reaction is monitored by periodically taking samples and analyzing the composition by gas chromatography (GC).

-

Termination: Once the desired equilibrium is reached (as determined by GC analysis showing a stable concentration of this compound), cool the reaction mixture and neutralize the catalyst by adding a slight excess of a weak acid like acetic acid.

-

Purification: The product mixture is filtered to remove the neutralized catalyst salts. The solvent (if used) is removed by distillation. Finally, the desired this compound is isolated from the mixture of other linear and cyclic siloxanes by fractional distillation under reduced pressure.

Visualizing the Ring-Opening Polymerization Pathway

References

- 1. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dermal absorption of cyclic and linear siloxanes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Siloxanes - Silicones Europe [silicones.eu]

- 4. chembam.com [chembam.com]

- 5. Applications of Dichlorodimethylsilane in Silicone Polymers and Sealants | Aure Chemical [aurechem.com]

- 6. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]

- 7. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 8. Purification [chem.rochester.edu]

- 9. usalab.com [usalab.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scientificspectator.com [scientificspectator.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Decamethyltetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethyltetrasiloxane (DMTS), a linear siloxane oligomer, serves as a pivotal compound in both industrial applications and fundamental chemical research. Its unique physicochemical properties, including high thermal stability, low surface tension, and excellent biocompatibility, are intrinsically linked to its molecular architecture.[1][2] This technical guide provides a comprehensive exploration of the molecular structure and conformational dynamics of this compound. We will delve into the intricacies of its bonding, three-dimensional geometry, and the rotational isomerism that governs its flexibility. This document synthesizes experimental data with computational insights to offer a detailed understanding for researchers and professionals working with organosilicon compounds.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₃₀O₃Si₄, is a member of the linear methylsiloxane family, often denoted as L4.[3] These compounds are characterized by a backbone of alternating silicon and oxygen atoms, with methyl groups attached to the silicon atoms.[2][4] DMTS is a colorless liquid at room temperature and finds extensive use as a precursor in the synthesis of silicone polymers, a component in personal care products, and as a lubricant and cleaning agent in the electronics industry.[5][6] Its performance in these varied applications is a direct consequence of its molecular structure and the dynamic conformational changes it can undergo.

Molecular Structure of this compound

The foundational structure of this compound is a chain of four silicon atoms linked by three oxygen atoms, with ten methyl groups saturating the remaining silicon valencies.

Bonding and Key Geometric Parameters

The backbone of this compound is composed of Si-O single bonds. These bonds have a significant ionic character due to the difference in electronegativity between silicon (1.90) and oxygen (3.44 on the Pauling scale).[4] This results in a strong and stable bond with a high bond energy. The Si-C bonds, connecting the methyl groups to the silicon atoms, are also covalent and stable.

Key structural parameters that define the geometry of the this compound molecule are summarized in the table below.

| Parameter | Typical Value | Source(s) |

| Si-O Bond Length | ~1.64 Å | [4] |

| Si-C Bond Length | ~1.92 Å | [4] |

| Si-O-Si Bond Angle | ~142.5° | [4] |

| O-Si-O Bond Angle | ~109.5° (tetrahedral) |

The most striking feature of the siloxane chain is the wide Si-O-Si bond angle, which is considerably larger than the C-O-C angle in ethers (around 111°).[4] This open angle minimizes steric hindrance between adjacent silicon atoms and their substituents, contributing significantly to the molecule's flexibility.

Visualizing the Molecular Structure

The following diagram illustrates the basic connectivity of atoms in this compound.

Caption: Ball-and-stick representation of this compound's atomic connectivity.

Conformational Analysis: The Flexible Nature of the Siloxane Backbone

A defining characteristic of this compound and other linear siloxanes is the high degree of flexibility of the Si-O-Si backbone.[4][7] This flexibility arises from the low energy barrier to rotation around the Si-O bonds.

Rotational Isomerism

Rotation around the Si-O bonds leads to the existence of multiple conformational isomers, or conformers. These are different spatial arrangements of the molecule that can interconvert without breaking any bonds. The relative energies of these conformers determine the overall shape and properties of the molecule in the liquid state.

Potential Energy Surface

The conformational landscape of this compound can be visualized as a potential energy surface (PES), where the energy of the molecule is plotted as a function of its dihedral angles.[11][12][13][14] The minima on this surface correspond to the stable conformers, while the peaks represent the energy barriers that must be overcome for conformational changes to occur. The low rotational barriers in siloxanes result in a relatively flat potential energy surface, allowing for easy interconversion between different conformations at ambient temperatures.

Experimental and Computational Methodologies for Structural and Conformational Analysis

A variety of sophisticated techniques are employed to elucidate the molecular structure and conformational dynamics of this compound.

Experimental Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²⁹Si NMR are invaluable tools. ¹H NMR can provide information about the methyl groups, while ²⁹Si NMR is particularly sensitive to the chemical environment of the silicon atoms, offering insights into the polymer microstructure and the presence of different siloxane units (M, D, T, Q units).[15][16][17] Variable-temperature (VT) NMR experiments can be used to study the dynamic exchange between different conformers.[9][10][16][18][19]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of the molecule.[20][21][22][23] Characteristic absorption bands for Si-O-Si stretching and bending, as well as vibrations of the Si-CH₃ groups, can be identified to confirm the molecular structure.[21][24]

-

X-ray Diffraction (XRD): For crystalline samples, single-crystal XRD can provide precise measurements of bond lengths, bond angles, and the overall three-dimensional structure.[5] While this compound is a liquid at room temperature, XRD studies of similar crystalline siloxanes provide valuable data for understanding the fundamental geometry of the siloxane backbone.

Computational Modeling

-

Ab Initio Calculations: These quantum mechanical methods can be used to calculate the optimized geometries and relative energies of different conformers of this compound from first principles.[25]

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational changes in the liquid state.[8][26][27][28][29][30] By analyzing the trajectories from an MD simulation, one can determine the distribution of dihedral angles and identify the most probable conformations.[3][30][31]

Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of this compound, integrating both experimental and computational approaches.

Caption: Integrated workflow for the structural and conformational analysis of this compound.

Conclusion

The molecular structure of this compound, characterized by its flexible Si-O-Si backbone and wide bond angles, is the cornerstone of its diverse and valuable properties. The low barrier to rotation around the Si-O bonds gives rise to a rich conformational landscape, allowing the molecule to readily adopt various spatial arrangements. A comprehensive understanding of this structure-property relationship, achieved through a synergistic combination of experimental techniques and computational modeling, is essential for the continued development of advanced materials and formulations based on this versatile organosilicon compound.

References

- 1. pipactioncampaign.org [pipactioncampaign.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Octamethyltrisiloxane | 107-51-7 [chemicalbook.com]

- 6. pascal-man.com [pascal-man.com]

- 7. Octamethyltrisiloxane | C8H24O2Si3 | CID 24705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. chimia.ch [chimia.ch]

- 12. longdom.org [longdom.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. people.uleth.ca [people.uleth.ca]

- 15. unige.ch [unige.ch]

- 16. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 17. researchgate.net [researchgate.net]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 20. Infrared Spectroscopy and Modes of Vibrations [wwwchem.uwimona.edu.jm]

- 21. gelest.com [gelest.com]

- 22. mdpi.com [mdpi.com]

- 23. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 24. researchgate.net [researchgate.net]

- 25. comp.chem.umn.edu [comp.chem.umn.edu]

- 26. Addressing the Structural Organization of Silicone Alternatives in Formulations by Molecular Dynamics Simulations and a Novel Equilibration Protocol [mdpi.com]

- 27. New Force-Field for Organosilicon Molecules in the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Decamethyltetrasiloxane (CAS 141-62-8)

Abstract

This compound, registered under CAS number 141-62-8, is a linear siloxane oligomer that holds a significant position in both industrial and research settings. Also known as L4, this compound is characterized by a backbone of four silicon atoms linked by oxygen atoms, with methyl groups saturating the remaining silicon valencies. Its unique combination of properties—including low surface tension, high thermal stability, low viscosity, and chemical inertness—makes it an invaluable component in a wide array of applications, from personal care products and medical devices to advanced industrial lubricants and solvents.[1][2][3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, applications, safety profile, and, most critically, the analytical methodologies for its characterization. The protocols and data presented herein are synthesized from authoritative sources to ensure scientific integrity and practical applicability.

Molecular Identity and Physicochemical Properties

This compound (DMTS) is a distinct chemical entity with the molecular formula C₁₀H₃₀O₃Si₄.[2][5][6][7] Its structure is defined by a linear chain of alternating silicon and oxygen atoms, capped with trimethylsilyl groups. This structure is fundamental to its physical and chemical behavior.

Caption: Chemical structure of this compound (C₁₀H₃₀O₃Si₄).

The key physicochemical properties of DMTS are summarized in the table below. This data is critical for its application in formulation development, process chemistry, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 141-62-8 | [6][7] |

| Molecular Weight | 310.69 g/mol | [5][8] |

| Appearance | Colorless, clear liquid | [3][8][9] |

| Density | 0.853 - 0.854 g/mL at 25 °C | [9] |

| Boiling Point | 194 - 195 °C | [3][9] |

| Melting Point | -68 °C | [3][9] |

| Flash Point | 62 - 63 °C (closed cup) | [9] |

| Vapor Density | >1 (air = 1.0) | |

| Refractive Index | n20/D 1.389 | |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, lighter hydrocarbons, and petroleum ether.[10][11][12] |

Its low viscosity, low surface tension, and high volatility are defining features that drive its use as a spreading agent and emollient.[1][2][4][12] Furthermore, the siloxane backbone imparts significant thermal stability and resistance to oxidation.[4][10]

Core Applications in Scientific and Pharmaceutical Contexts

The unique properties of DMTS make it a versatile tool for researchers and drug development professionals. Its applications are not merely incidental but are a direct consequence of its molecular structure.

-

Precursor for Advanced Polymers: DMTS serves as a critical monomer or intermediate in the synthesis of more complex silicone polymers.[1][3] These polymers are foundational materials for medical devices, tubing for pharmaceutical manufacturing, and biocompatible implants, where purity and predictable polymerization are paramount.[3][13]

-

Excipient and Vehicle in Formulations: In the pharmaceutical and personal care sectors, DMTS is used as a volatile excipient.[12][13] Its emollient properties provide a smooth, non-greasy feel in topical creams and ointments.[3][12] Its volatility allows it to spread easily and then evaporate, leaving a thin film of the active pharmaceutical ingredient (API) on the skin. This causality—using volatility to achieve uniform API deposition—is a key formulation strategy.

-

Specialty Solvent and Diluent: Its ability to dissolve a range of non-polar substances makes it an effective solvent or diluent in specific applications.[5][14] In a laboratory setting, it can be used for cleaning sensitive electronic or optical components due to its low surface tension and residue-free evaporation.[1]

-

Industrial and Research Lubricants: For high-precision equipment, DMTS functions as a clean, thermally stable lubricant.[1][3] This is particularly relevant in the manufacturing of sensitive medical or analytical devices where contamination by conventional oils would be unacceptable.

Analytical Methodologies: A Self-Validating Approach

Accurate characterization and quantification of DMTS are essential for quality control, stability testing, and regulatory compliance. The primary challenge in siloxane analysis is the ubiquitous nature of silicones in the laboratory environment, which necessitates rigorous, self-validating protocols to prevent sample contamination.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

Gas chromatography is the premier technique for analyzing volatile methyl siloxanes (VMSs) like DMTS.[15][16][17] Coupling it with a mass spectrometer provides definitive identification and sensitive quantification.

Causality Behind Method Selection: The volatility and thermal stability of DMTS make it an ideal candidate for GC analysis. Mass spectrometry is chosen as the detector for its high selectivity and ability to confirm the identity of the analyte based on its mass spectrum, which is crucial for distinguishing it from other siloxane impurities or column bleed.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Protocol: Quantification of DMTS by GC-MS

This protocol is a self-validating system designed to ensure accuracy and minimize contamination.

-

Preparation of Standards and Samples:

-

Stock Solution: Prepare a 1000 µg/mL stock solution of DMTS certified reference material in hexane.

-

Calibration Standards: Perform serial dilutions of the stock solution in hexane to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

-

Internal Standard (ISTD): To a separate volumetric flask, add an appropriate internal standard (e.g., Dodecane) to hexane to create an ISTD spiking solution. The ISTD is chosen for its chromatographic separation from DMTS and lack of interference.

-

Sample Preparation: Accurately weigh the sample matrix (e.g., 100 mg of a topical cream) into a vial. Add a known volume of hexane and vortex thoroughly to extract the DMTS. Centrifuge to separate solids. Transfer a precise aliquot of the hexane layer to a GC vial.

-

Spiking: Add a consistent volume of the ISTD solution to all calibration standards and prepared samples. This corrects for variations in injection volume and instrument response.

-

-

Instrumental Analysis:

-

System: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) source.[18]

-

Column Selection: Use a low-bleed capillary column such as a DB-5MS or equivalent. The choice is critical to minimize siloxane bleed from the column itself, which can interfere with analysis.[19]

-

GC Parameters:

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This program ensures good separation from solvents and other volatile components.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for DMTS (e.g., m/z 207, 295) and the internal standard.[5] Full scan mode can be used for initial identification.

-

-

-

Data Processing and Quality Control:

-

Calibration: Generate a calibration curve by plotting the peak area ratio (DMTS/ISTD) against the concentration of the calibration standards. A linear regression with R² > 0.995 is required.

-

Quantification: Calculate the concentration of DMTS in the samples using the calibration curve.

-

Trustworthiness Checks:

-

Solvent Blank: Inject a hexane blank before and after the sequence to check for system contamination.

-

Spiked Sample: Analyze a sample matrix spiked with a known amount of DMTS to assess recovery and matrix effects. Recovery should typically be within 80-120%.

-

Continuing Calibration Verification (CCV): Inject a mid-level calibration standard every 10-15 samples to verify instrument stability. The result should be within ±15% of the expected value.

-

-

Spectroscopic Characterization

While GC-MS is used for quantification, spectroscopic methods are invaluable for structural confirmation and functional group analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique for confirming the presence of key functional groups in DMTS. The spectrum is dominated by characteristic siloxane and methyl group absorptions.[6][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. For DMTS, the spectra are relatively simple, confirming the high symmetry of the molecule.

| Analytical Technique | Characteristic Data/Signals | Source(s) |

| FTIR (Neat Liquid) | Strong Si-O-Si stretching bands (~1000-1100 cm⁻¹), Si-CH₃ rocking (~800-850 cm⁻¹), and C-H stretching from methyl groups (~2960 cm⁻¹). | [5][6] |

| ¹H NMR (in CDCl₃) | Two primary signals are expected: one for the terminal trimethylsilyl protons and another for the internal dimethylsilyl protons, both appearing around 0.05-0.1 ppm. | [21][22] |

| ¹³C NMR (in CDCl₃) | Two distinct signals for the methyl carbons, corresponding to the terminal and internal silicon atoms. | [21][22] |

| Mass Spectrometry (EI) | Characteristic fragment ions at m/z 295 ([M-CH₃]⁺) and the base peak often at m/z 207. | [5][7][22] |

Safety, Toxicology, and Handling

DMTS is generally considered to have low acute toxicity.[10][23][24] However, as a combustible liquid and a chemical substance, proper handling procedures are mandatory.[8][10]

-

Acute Toxicity: Based on available data, DMTS has low acute oral, dermal, and inhalation toxicity.[23][25] The oral LD50 in rats is reported to be >1000 mg/kg.[8]

-

Irritation: It is not classified as a primary skin or eye irritant, though prolonged contact may cause mild irritation.[8][10][24]

-

Sensitization and Mutagenicity: It is not considered a skin sensitizer and is not classified for germ cell mutagenicity.[8][24]

-

Handling Precautions:

-

Work in a well-ventilated area to avoid accumulation of vapors.[8]

-

Keep away from heat, sparks, and open flames as it is a combustible liquid.[8][9][10]

-

Use proper grounding procedures during transfers to prevent static discharge.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[1][10]

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8][10] At temperatures above 150 °C, it can slowly react with oxygen in the air.[10]

Environmental Considerations

While highly useful, the environmental fate of siloxanes is an area of active research. DMTS is not considered readily biodegradable.[1] Its primary mode of removal from aquatic systems is through volatilization.[26] Once in the atmosphere, it undergoes degradation through reaction with hydroxyl radicals.[26] Responsible disposal in accordance with local and national regulations is essential to prevent environmental release.[1][8]

Conclusion

This compound (CAS 141-62-8) is a foundational material in modern chemical science and product development. Its well-defined physicochemical properties directly inform its diverse applications, from being a building block for advanced biocompatible polymers to a functional excipient in pharmaceutical formulations. For the scientists and researchers who work with this compound, a deep understanding of its characteristics, coupled with robust and self-validating analytical methods like GC-MS, is paramount. This guide provides the technical framework and actionable protocols necessary to harness the capabilities of DMTS while ensuring the highest standards of safety, quality, and scientific integrity.

References

- 1. innospk.com [innospk.com]

- 2. CAS 141-62-8: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Why this compound is a Game Changer for Innovative Chemical Materials-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

- 5. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrasiloxane, decamethyl- [webbook.nist.gov]

- 7. Tetrasiloxane, decamethyl- [webbook.nist.gov]

- 8. gelest.com [gelest.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 1.5 cST Dimethicone -Decamethyltetrasiloxane SUNSIL DM 1.5 | Sunoit Silicones [sunoit.com]

- 13. mdpi.com [mdpi.com]

- 14. Page loading... [guidechem.com]

- 15. shimadzu.com [shimadzu.com]

- 16. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 21. Page loading... [guidechem.com]

- 22. This compound(141-62-8) 13C NMR spectrum [chemicalbook.com]

- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 24. fr.cpachem.com [fr.cpachem.com]

- 25. Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Decamethyltetrasiloxane IUPAC name and synonyms

An In-Depth Technical Guide on the Nomenclature of Decamethyltetrasiloxane

Introduction

This compound is a linear, non-cyclic siloxane oligomer that serves as a fundamental component in a wide array of scientific and industrial applications. Its unique properties, such as low surface tension, excellent thermal stability, and lubricating capabilities, make it a preferred ingredient in personal care products, industrial lubricants, sealants, and as a chemical intermediate for the synthesis of more complex silicone polymers.[1] Given its prevalence, a precise understanding of its nomenclature is paramount for researchers, scientists, and drug development professionals to ensure clarity, avoid ambiguity in experimental records, and maintain data integrity across global databases.

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) name, common synonyms, and registered identifiers for this compound. It is designed to serve as an authoritative reference for accurate chemical communication and documentation.

Part 1: Definitive Chemical Identification

The foundation of unambiguous chemical communication lies in the use of standardized, systematic identifiers that describe the exact molecular structure.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming chemical compounds. For this compound, there are two primary systematic names encountered in chemical literature:

-

[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilyloxysilane [2][3]: This is a highly descriptive IUPAC name that precisely details the nested structure of the molecule, treating it as a silane derivative. It articulates how dimethylsilyl groups are bonded to trimethylsilyloxy groups.

-

1,1,1,3,3,5,5,7,7,7-Decamethyltetrasiloxane [2][3][4][5][6][7]: This is the most common systematic name. It clearly identifies the core structure as a "tetrasiloxane" (a chain of four silicon atoms linked by oxygen atoms) and specifies that ten ("deca-") methyl groups are attached to these silicon atoms at the indicated positions.

While the former is more structurally explicit according to formal IUPAC rules, the latter is more widely adopted in chemical databases and literature for its clarity and directness in describing the siloxane backbone.

Chemical Abstracts Service (CAS) Registry Number

To eliminate any confusion arising from multiple naming conventions, the Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every known chemical substance. This number is a global standard used in scientific literature, regulatory submissions, and commercial catalogs.

The CAS number is the most reliable identifier for this compound, as it is specific to this single substance regardless of the name used.

Molecular Structure and Formulae

Machine-readable formats are essential for computational chemistry and database searches. These identifiers provide an unambiguous representation of the molecular structure.

-

SMILES String: C--INVALID-LINK--(C)O--INVALID-LINK--(C)O--INVALID-LINK--(C)O--INVALID-LINK--(C)C[3][4]

-

InChI String: 1S/C10H30O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h1-10H3[3][7]

Part 2: Synonyms and Common Identifiers

In practice, a variety of names for this compound are used across different contexts, from laboratory research to industrial manufacturing.

Common Name

-

This compound : This is the most frequently used name in commercial and general scientific contexts.[9][10] It is descriptive enough for common use while being less cumbersome than the full IUPAC name.

Systematic and Semi-Systematic Synonyms

Several other names based on chemical structure are also found in technical documents and databases:

-

1,1,3,3-Tetramethyl-1,3-bis(trimethylsiloxy)disiloxane[3]

Trade Names and Industrial Codes

In commercial settings, this compound is often referred to by trade names or internal company codes, which typically denote a specific purity, viscosity, or formulation.

Part 3: Data Summary and Visualization

For ease of reference, the key identifiers and basic physical properties of this compound are summarized below.

Data Presentation

Table 1: Key Identifiers and Properties of this compound

| Identifier Type | Value | Reference(s) |

| IUPAC Name | [dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilyloxysilane | [2][3] |

| Systematic Name | 1,1,1,3,3,5,5,7,7,7-Decamethyltetrasiloxane | [2][4][7] |

| Common Name | This compound | |

| CAS Number | 141-62-8 | [1][2][4][9] |

| Molecular Formula | C₁₀H₃₀O₃Si₄ | [8][2][4][9] |

| Molecular Weight | 310.69 g/mol | [8][1][2][4][9] |

| SMILES | C--INVALID-LINK--(C)O--INVALID-LINK--(C)O--INVALID-LINK--(C)O--INVALID-LINK--(C)C | [4] |

| InChI Key | YFCGDEUVHLPRCZ-UHFFFAOYSA-N | [3][7] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 194 °C | [8][1] |

| Melting Point | -68 °C | [1] |

| Density | ~0.854 g/mL at 25 °C | [1][3] |

Mandatory Visualization

The following diagram illustrates the relationship between the core chemical entity and its various identifiers, highlighting the central role of the CAS number in linking all synonyms.

Caption: Hierarchical relationship of this compound identifiers.

Part 4: Causality and Best Practices in Nomenclature

The existence of multiple names for a single chemical is a common challenge stemming from historical naming conventions, the evolution of systematic rules (IUPAC), and commercial branding. This complexity necessitates a rigorous approach to identification in a professional setting.

Expert Recommendations for Researchers:

-

Prioritize the CAS Number: For all database entries, experimental reports, and publications, the CAS number (141-62-8) should be the primary identifier. It is the only universally unique and stable designation for this compound.

-

Initial Specification: In any formal document, it is best practice to introduce the compound by its full systematic name (e.g., 1,1,1,3,3,5,5,7,7,7-Decamethyltetrasiloxane) alongside its CAS number upon first mention.

-

Consistent Usage: After the initial, precise identification, the common name "this compound" can be used throughout the remainder of the document for improved readability.

-

Procurement and SDS: When sourcing materials, cross-reference the product name and any trade names with the CAS number provided on the Safety Data Sheet (SDS) and Certificate of Analysis (CoA) to ensure the correct material is being acquired.

Adherence to these practices constitutes a self-validating system, ensuring that the work is reproducible, and its data is accurately indexed and searchable.

Conclusion

This compound is identified by a range of names, from highly descriptive IUPAC nomenclature to common trade names. For the scientific and research community, a mastery of this nomenclature is essential for maintaining accuracy and clarity in communication. By prioritizing the CAS number (141-62-8) as the definitive identifier and following best practices for documentation, professionals can effectively navigate the complexities of chemical terminology and uphold the highest standards of scientific integrity.

References

- 1. This compound | 141-62-8 [chemicalbook.com]

- 2. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 141-62-8 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. gelest.com [gelest.com]

- 6. ewg.org [ewg.org]

- 7. Tetrasiloxane, decamethyl- [webbook.nist.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 141-62-8 | TCI AMERICA [tcichemicals.com]

- 11. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Decamethyltetrasiloxane

Introduction: The Profile of a Versatile Siloxane

Decamethyltetrasiloxane (MD₂M), a linear siloxane oligomer, is a compound of significant interest across diverse scientific and industrial fields.[1] Its unique physicochemical properties, including excellent thermal stability, low surface tension, low volatility, and high chemical resistance, make it a preferred component in applications ranging from cosmetics and personal care products to industrial lubricants, sealants, and medical devices.[1][2][3] In research and development, particularly within pharmaceuticals, understanding the thermal limits and degradation pathways of such excipients is paramount to ensuring product stability, safety, and efficacy.

This guide provides a comprehensive technical overview of the thermal behavior of this compound. We will delve into the mechanisms of its decomposition under both inert and oxidative atmospheres, present methodologies for its analytical characterization, and offer insights grounded in established scientific principles to support researchers in their experimental design and data interpretation.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₃₀O₃Si₄ | [1][4] |

| Molar Mass | 310.69 g/mol | [1][4] |

| Appearance | Colorless clear liquid | [1][5] |

| Boiling Point | 194 °C | [1][4][6] |

| Melting Point | -68 °C | [1][4][6] |

| Density | ~0.854 g/mL at 25 °C | [4][6] |

| Flash Point | 62 °C (144 °F) | [6][7] |

| Vapor Pressure | 0.975 mmHg @ 35.3 °C | [5] |

Section 1: Thermal Stability and Decomposition Onset

This compound is generally considered stable under normal storage conditions.[5][7] However, its stability is finite and highly dependent on temperature and the surrounding atmosphere. Elevated temperatures provide the necessary activation energy to initiate bond cleavage and subsequent decomposition reactions.

Decomposition in an Inert Atmosphere (Pyrolysis)

In the absence of oxygen, the thermal degradation of linear polysiloxanes like this compound proceeds via pyrolysis. The process is primarily driven by the cleavage of the silicon-carbon (Si-C) bond, which has a lower bond energy compared to the silicon-oxygen (Si-O) backbone. Studies combining experimental analysis with computational simulations have shown that Si–C bond cleavage reactions have the lowest Gibbs free energy barriers.[8] The decomposition of the related octamethyltrisiloxane (MDM) also initiates with the cleavage of Si-C bonds.[9] This initial step generates highly reactive radical species that propagate further decomposition reactions.

Recent research indicates that this compound can exhibit poor thermal stability even at moderately elevated temperatures, with one study showing a decomposition rate of approximately 1.82% after 72 hours at 200°C, rendering it unsuitable for long-term applications at or above this temperature.[8]

Decomposition in an Oxidative Atmosphere

The presence of oxygen significantly alters the decomposition pathway and lowers the thermal stability threshold. Silicones can begin to slowly react with atmospheric oxygen at temperatures as low as 150°C.[5] This thermo-oxidative degradation is a more complex, multi-step process.[10] The initial stages involve free radical mechanisms, leading to the formation of a different suite of byproducts compared to pyrolysis.[10] As temperatures increase, these reactions become more pronounced. For instance, traces of benzene, a known carcinogen, may form when silicones are heated in air above 230°C.[5] Ultimately, extensive oxidation leads to the formation of silicon dioxide (silica), carbon oxides, and water.[7][10]

| Atmosphere | Onset Temperature | Primary Decomposition Byproducts | Source(s) |

| Inert (e.g., N₂, Ar) | > 200 °C | Methane, Ethane, Ethene, CO, CO₂, Cyclic Siloxanes | [8] |

| Oxidative (Air) | > 150 °C | Formaldehyde, Organic Acid Vapors, Silicon Dioxide, Carbon Oxides, Benzene (>230°C) | [5][7][11] |

Section 2: Mechanistic Decomposition Pathways

Understanding the specific chemical reactions that occur during thermal degradation is critical for predicting byproducts and designing stable formulations.

Pyrolytic Decomposition Mechanism

The primary pathway for the initial decomposition in an inert atmosphere is the homolytic cleavage of a silicon-carbon bond, leading to the formation of a silyl radical and a methyl radical.[8][9] The highly reactive methyl radical can then abstract a hydrogen atom from another siloxane molecule, producing methane (CH₄), a key gaseous product detected in pyrolysis experiments.[8][9] The resulting silyl radical can undergo further rearrangement and fragmentation, leading to the formation of various smaller volatile siloxanes and other hydrocarbon gases like ethane and ethene.[8]

Caption: Pyrolytic decomposition pathway of this compound.

Oxidative Decomposition Mechanism

In the presence of oxygen, the decomposition is initiated by the formation of hydroperoxides on the methyl groups. These unstable intermediates decompose to create a variety of oxygenated organic compounds and radicals. The process ultimately leads to the complete oxidation of the organic side chains and the formation of a stable silica (SiO₂) network. This pathway accounts for the generation of byproducts such as formaldehyde, carbon monoxide, and carbon dioxide.[10][11]

Caption: Oxidative decomposition pathway of this compound.

Section 3: Standardized Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[12][13] TGA measures changes in mass as a function of temperature, directly quantifying decomposition, while DSC measures the heat flow associated with thermal transitions.[13][14]

Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the determination of thermal decomposition temperatures and mass loss profiles.

Objective: To quantify the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications using certified reference materials.

-

Sample Preparation: Place 5-10 mg of the this compound liquid sample into a clean, tared ceramic or platinum TGA pan.

-

Atmosphere Selection:

-

For Pyrolysis: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

-

For Oxidative Decomposition: Use a purge gas of dry air or a specified oxygen/nitrogen mixture at a flow rate of 50-100 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 °C/min. This rate is a standard compromise between resolution and experimental time.

-

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (T_onset), typically defined by the intersection of the baseline tangent with the tangent of the decomposition curve.

-

Identify the temperatures corresponding to specific mass loss percentages (e.g., 5% and 10%) and the temperature of the maximum rate of decomposition from the derivative curve (DTG).

-

Protocol: Differential Scanning Calorimetry (DSC)

This protocol is used to identify thermal transitions such as melting, crystallization, or glass transitions, which can complement TGA data.

Objective: To measure heat flow and identify thermal transitions in this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Hermetically seal 5-10 mg of the liquid sample in an aluminum DSC pan. Prepare an identical empty, sealed pan to serve as the reference.

-

Atmosphere Selection: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Thermal Program:

-

Equilibrate the sample at a low starting temperature, e.g., -100°C, to observe any low-temperature transitions.

-

Ramp the temperature to 250°C at a heating rate of 10 °C/min.

-

Hold isothermally for 2 minutes.

-

Cool the sample back to -100°C at a controlled rate of 10 °C/min to observe crystallization events.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization) to determine transition temperatures and enthalpy changes.

-

Caption: General experimental workflow for TGA and DSC analysis.

Conclusion

The thermal stability of this compound is a critical parameter defined by both temperature and the chemical environment. In inert atmospheres, its decomposition is primarily initiated by Si-C bond cleavage at temperatures above 200°C, leading to the formation of gaseous hydrocarbons and volatile cyclic siloxanes.[8] The presence of oxygen significantly lowers this stability threshold to around 150°C, promoting an oxidative degradation pathway that yields formaldehyde, organic acids, and ultimately, silicon dioxide.[5][11] A thorough understanding of these distinct decomposition mechanisms, verified through rigorous analytical techniques like TGA and DSC, is essential for professionals in research and drug development to ensure the safe and effective application of this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Thermal stability and pyrolysis mechanism of this compound (MD2M) as a working fluid for organic Rankine cycle [ideas.repec.org]

- 9. Thermal stability and thermal decomposition mechanism of octamethyltrisiloxane (MDM): Combined experiment, ReaxFF-MD and DFT study [ideas.repec.org]

- 10. gelest.com [gelest.com]

- 11. gelest.com [gelest.com]

- 12. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 14. particletechlabs.com [particletechlabs.com]

The Solubility of Decamethyltetrasiloxane in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists

Introduction: Understanding Decamethyltetrasiloxane

This compound (CAS No. 141-62-8), a linear siloxane with the chemical formula C10H30O3Si4, is a key ingredient in a multitude of advanced applications, from personal care products to industrial lubricants and drug delivery systems.[1][2] Its unique physicochemical properties, including low surface tension, high thermal stability, and excellent spreadability, make it a valuable component for formulators.[3][4] A critical parameter dictating its utility and performance is its solubility in various organic solvents. This guide provides an in-depth technical exploration of the solubility of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals.

This compound is a non-polar, colorless, and clear liquid with a low viscosity.[5] Its molecular structure, characterized by a flexible siloxane backbone (Si-O-Si) shielded by non-polar methyl groups, is the primary determinant of its solubility behavior.[6] This unique structure results in weak intermolecular forces, primarily London dispersion forces, which govern its interactions with other molecules.[7]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for predicting and explaining its solubility. The table below summarizes key properties.

| Property | Value | Source(s) |

| Chemical Formula | C10H30O3Si4 | [1][2] |

| Molecular Weight | 310.69 g/mol | [2] |

| Appearance | Colorless clear liquid | [2] |

| Density | 0.854 g/mL at 25 °C | [1] |

| Boiling Point | 194 °C | [2][5] |

| Melting Point | -68 °C | [2][5] |

| Vapor Pressure | 73 Pa at 25 °C | [8] |

| Refractive Index | n20/D 1.389 | [2][5] |

| Water Solubility | Insoluble (<0.1 mg/L) | [1][8] |

Principles of Solubility: A Theoretical Framework

The solubility of a substance is governed by the fundamental principle of "like dissolves like." This adage is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG_mix) determines the spontaneity of the process. For two substances to be miscible, ΔG_mix must be negative. This is influenced by the enthalpy of mixing (ΔH_mix) and the entropy of mixing (ΔS_mix).

ΔG_mix = ΔH_mix - TΔS_mix

The entropy of mixing generally favors the dissolution process as it leads to a more disordered system.[6] Therefore, the enthalpy of mixing, which is a measure of the energy changes associated with intermolecular interactions, becomes the critical factor.

This compound is a non-polar molecule due to the low electronegativity difference between silicon and carbon and the symmetrical arrangement of the methyl groups around the siloxane backbone. This results in weak van der Waals forces, specifically London dispersion forces, as the predominant intermolecular interactions.[7]

Consequently, this compound will readily dissolve in or be miscible with other non-polar organic solvents that also exhibit similar intermolecular forces. In contrast, it will be immiscible with highly polar solvents, such as water, where the strong hydrogen bonding network between water molecules would require a significant energy input to be disrupted by the non-polar siloxane.

The following diagram illustrates the key molecular interactions that influence the solubility of this compound in polar and non-polar solvents.

Caption: Favorable vs. Unfavorable Mixing Scenarios.

Solubility Profile of this compound in Common Organic Solvents

While precise quantitative solubility data for this compound is not widely published in readily accessible literature, a comprehensive qualitative profile can be compiled from various sources. The following table summarizes the known solubility characteristics in a range of organic solvents.

| Solvent Class | Solvent | Solubility | Source(s) |

| Alcohols | Ethanol | Soluble | [1] |

| Lower Alcohols | Miscible | [5] | |

| Ketones | Acetone | Soluble | [1] |

| Aromatic Hydrocarbons | Benzene | Soluble | [9][10] |

| Toluene | Soluble | [9] | |

| Aliphatic Hydrocarbons | Lighter Hydrocarbons | Soluble | [9] |

| Petroleum Ether | Soluble | [9] | |

| Ethers | Esters | Miscible | [5] |

| Oils | Mineral Oils | Miscible | [5] |

| Polar Aprotic | DMSO | Soluble | [7] |

| Water | Water | Insoluble | [1] |

Experimental Protocol for Determining Solubility/Miscibility

For novel solvent systems or for quantifying solubility, a standardized experimental approach is crucial. The following protocol outlines a robust method for determining the solubility or miscibility of this compound in an organic solvent at a given temperature. This protocol is designed to be a self-validating system by approaching equilibrium from both undersaturated and saturated states.

Objective:

To determine the qualitative miscibility and, if applicable, the quantitative solubility of this compound in a test organic solvent at a specified temperature.

Materials:

-

This compound (purity ≥ 97%)

-

Test organic solvent (analytical grade)

-

Calibrated positive displacement pipettes or analytical balance

-

Temperature-controlled water bath or incubator

-

Vortex mixer

-

Centrifuge (optional)

-

Clear glass vials with solvent-resistant caps

Experimental Workflow Diagram:

Caption: Step-by-step workflow for solubility assessment.

Step-by-Step Methodology:

Part 1: Qualitative Miscibility Determination

-

Preparation: In a series of clear glass vials, prepare mixtures of this compound and the test solvent in various volume/volume ratios (e.g., 1:9, 1:1, 9:1). Ensure the total volume in each vial is sufficient for clear observation (e.g., 5 mL).

-

Equilibration: Place the sealed vials in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C) for at least 30 minutes to reach thermal equilibrium.

-

Mixing: Vigorously mix each vial using a vortex mixer for 1-2 minutes to ensure intimate contact between the two liquids.

-

Observation: Return the vials to the temperature-controlled bath and allow them to stand undisturbed for at least one hour. Visually inspect each vial for signs of immiscibility, such as the formation of two distinct layers, cloudiness (turbidity), or the presence of droplets.

-

Interpretation:

-

Miscible: If all ratios result in a single, clear, and homogenous phase, the two liquids are considered miscible at the tested temperature.

-

Partially Miscible or Immiscible: If two distinct layers form or the solution remains cloudy, the liquids are not fully miscible. Proceed to Part 2 for quantitative analysis.

-

Part 2: Quantitative Solubility Determination (for partially miscible or immiscible systems)

-

Preparation of Saturated Solution: In a larger vial, add a known volume or mass of the test solvent. Incrementally add known volumes or masses of this compound, vortexing after each addition, until a slight excess of the siloxane is visible as a separate phase, indicating saturation.

-

Equilibration: Seal the vial and place it in the temperature-controlled water bath. Allow the mixture to equilibrate for an extended period (e.g., 24 hours), with intermittent gentle agitation, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow for complete phase separation. If separation is slow, the vial can be centrifuged at the controlled temperature.

-

Sampling: Carefully extract a known volume of the solvent-rich phase (the supernatant) using a pipette, ensuring not to disturb the this compound-rich phase.

-

Analysis: Determine the concentration of this compound in the sampled aliquot using a suitable analytical technique, such as gas chromatography (GC) with a calibrated standard curve.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or weight percent.

Conclusion and Future Perspectives

This compound exhibits broad solubility in a wide range of non-polar and moderately polar organic solvents, a direct consequence of its molecular structure and weak intermolecular forces. Its immiscibility with water is also a key characteristic for many of its applications. While comprehensive quantitative solubility data remains sparse in public literature, the principles of "like dissolves like" provide a robust framework for predicting its behavior in various solvent systems. The experimental protocol outlined in this guide offers a reliable method for determining solubility in novel systems, enabling researchers and formulators to make informed decisions in product development and scientific investigation. Future research focusing on the systematic measurement and publication of quantitative solubility data for this compound and other linear siloxanes in a wider array of organic solvents would be of significant value to the scientific community.

References

- 1. This compound CAS#: 141-62-8 [m.chemicalbook.com]

- 2. This compound | 141-62-8 [chemicalbook.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solvent compatibility of poly(dimethylsiloxane)-based microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. silicones.eu [silicones.eu]

- 7. sicyon.com [sicyon.com]

- 8. Cas 141-62-8,this compound | lookchem [lookchem.com]

- 9. mb.uni-paderborn.de [mb.uni-paderborn.de]

- 10. dl.icdst.org [dl.icdst.org]

An In-Depth Technical Guide to the Vapor Pressure and Volatility of Decamethyltetrasiloxane for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the vapor pressure and volatility of decamethyltetrasiloxane (DMTS), a linear volatile methyl siloxane (VMS). Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of DMTS, methodologies for their measurement, and the practical implications of its volatility in pharmaceutical formulations.

Introduction: Understanding the Significance of this compound's Volatility

This compound (CAS No. 141-62-8), a non-cyclic silicone oligomer, is a key ingredient in numerous industrial and consumer products, prized for its unique combination of properties including low surface tension, high thermal stability, and controlled volatility.[1][2][3] In the pharmaceutical and personal care sectors, the volatility of DMTS is not a mere physical characteristic but a critical functional attribute. It governs the sensory experience of topical products, influences the concentration and delivery of active pharmaceutical ingredients (APIs), and dictates formulation strategies.[4][5][6]

This guide will provide a detailed exploration of the vapor pressure of DMTS as a primary indicator of its volatility, present a robust experimental protocol for its measurement, and discuss its application as a volatile excipient in advanced drug delivery systems.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of DMTS is essential for its effective application. Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₃₀O₃Si₄ | [7] |

| Molecular Weight | 310.69 g/mol | [7] |

| Appearance | Colorless, clear liquid | [1] |

| Boiling Point | 194 °C (at 101.3 kPa) | [8] |

| Melting Point | -68 °C | [8] |

| Density | 0.854 g/mL at 25 °C | [9] |

| Vapor Pressure | 73 Pa (0.548 mmHg) at 25 °C | [10] |

| 40 mmHg at 104 °C | [9] | |

| Enthalpy of Vaporization (ΔH_vap) | 48.2 kJ/mol at 358 K | [5] |

Vapor Pressure of this compound: A Deeper Dive

Vapor pressure is a critical measure of a liquid's tendency to evaporate. The relationship between temperature and vapor pressure is non-linear and can be accurately described by the Antoine equation.

The Antoine Equation

The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature for pure substances:

log₁₀(P) = A - (B / (C + T))

Where:

-

P is the vapor pressure.

-

T is the temperature.

-

A, B, and C are component-specific constants.

-

A = 9.855

-

B = 1965.8

-

C = 200.4

Disclaimer: These constants are calculated based on a limited dataset and should be used as an estimation. For high-precision applications, experimental determination across a wider temperature range is recommended.

The following diagram illustrates the logical workflow for determining these constants.

Caption: Workflow for calculating Antoine equation constants.

Experimental Determination of Vapor Pressure: The Isoteniscope Method

For a self-validating system of protocols, the isoteniscope method, as standardized by ASTM D2879, provides a reliable means of determining the vapor pressure of volatile liquids like DMTS.[11][12][13]

Principle of the Isoteniscope Method

The isoteniscope is a U-tube manometer that allows for the measurement of the vapor pressure of a liquid in a closed system, free from air and other non-condensable gases. The pressure of an inert gas is adjusted to balance the vapor pressure of the liquid at a given temperature.

Experimental Protocol

Materials and Apparatus:

-

This compound (DMTS) sample

-

Isoteniscope apparatus

-

Constant-temperature bath

-

Vacuum pump

-

Pressure measurement device (manometer)

-

Temperature measurement device (calibrated thermometer or thermocouple)

-

Inert gas source (e.g., nitrogen)

Procedure:

-

Sample Preparation: Introduce a sufficient amount of DMTS into the isoteniscope bulb to fill it and the short arm of the manometer.

-

Degassing: Connect the isoteniscope to a vacuum system and carefully evacuate the apparatus to remove dissolved air. This is a critical step to ensure that the measured pressure is solely due to the vapor of the DMTS. The sample may be gently heated under vacuum to facilitate the removal of dissolved gases.

-

Temperature Equilibration: Place the isoteniscope in the constant-temperature bath set to the desired temperature. Allow sufficient time for the sample to reach thermal equilibrium.

-

Pressure Balancing: Slowly introduce an inert gas into the system until the liquid levels in both arms of the U-tube manometer are equal. This indicates that the pressure of the inert gas is equal to the vapor pressure of the DMTS at that temperature.

-

Data Recording: Record the temperature and the pressure of the inert gas.

-

Repeatability: Repeat the measurement at various temperatures to obtain a vapor pressure curve.

The following diagram illustrates the experimental setup for the isoteniscope method.

Caption: Experimental setup for vapor pressure measurement using the isoteniscope method.

Volatility of this compound in Drug Development

The volatility of excipients plays a crucial role in the performance of topical and transdermal drug delivery systems.[4][8][14] Volatile components can enhance the thermodynamic activity of the API, leading to improved skin penetration.[4][7]

DMTS as a Volatile Carrier

This compound's controlled volatility makes it an excellent carrier in topical formulations.[2][3] Upon application to the skin, DMTS spreads easily due to its low surface tension and then begins to evaporate. This evaporation leads to an increase in the concentration of the dissolved or suspended API on the skin's surface, creating a supersaturated state that can enhance its penetration into the stratum corneum.[4]

Formulation Strategies

The inclusion of DMTS in a formulation can be a strategic approach to improve the delivery of poorly soluble drugs.[9] By dissolving the API in a blend of volatile and non-volatile solvents, where DMTS is a key volatile component, formulators can achieve a rapid initial drug flux followed by a sustained release profile.

The logical relationship for this mechanism is depicted below:

Caption: Mechanism of enhanced drug delivery with a volatile excipient like DMTS.

Conclusion